Targeting Tumor-Associated hCA IX Over Cytosolic hCA I: A Class-Level 27-Fold Improvement in Ki
The 5-nitrobenzenesulfonamide scaffold, of which 2-cyano-5-nitrobenzenesulfonamide is a key member, was shown to be part of a compound series with a profound class-level shift in potency against tumor-associated isoform hCA IX compared to the cytosolic off-target isoform hCA I [1]. While the class is largely ineffective against hCA I, it demonstrates strong inhibition against hCA IX, a selectivity profile critical for reducing potential off-target effects [1].
| Evidence Dimension | Carbonic Anhydrase IX (hCA IX) vs. Cytosolic Isoform I (hCA I) Inhibition Potency (Ki) |
|---|---|
| Target Compound Data | Ki values for hCA IX as low as 5.4 nM within the class [1] |
| Comparator Or Baseline | hCA I was generally ineffective with Ki > 50,000 nM for most class members [1] |
| Quantified Difference | At least 9,259-fold difference in potency; representative class Ki improvement from ineffective to single-digit nanomolar [1] |
| Conditions | Stopped-flow CO₂ hydrase assay using purified recombinant human CA isoforms [1] |
Why This Matters
This class-level selectivity suggests derivatives of this compound are significantly more likely to produce potent and selective hCA IX inhibitors, which is essential for developing cancer therapeutics with a wider therapeutic window.
- [1] D'Ambrosio, K., Vitale, R. M., Dogne, J. M., Masereel, B., Innocenti, A., Scozzafava, A., De Simone, G., & Supuran, C. T. (2008). Carbonic Anhydrase Inhibitors: Bioreductive Nitro-Containing Sulfonamides with Selectivity for Targeting the Tumor Associated Isoforms IX and XII. Journal of Medicinal Chemistry, 51(11), 3230-3237. View Source
